

# Application Note: Analysis of Enocyanin by HPLC-DAD

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## Compound of Interest

Compound Name: *Enocyanin*

Cat. No.: *B080283*

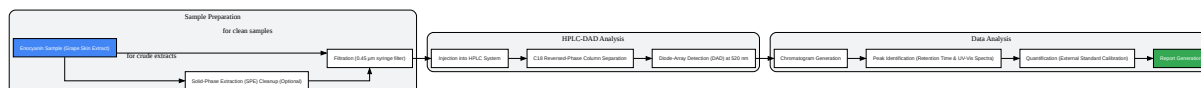
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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Enocyanin**, a natural food colorant derived from grape skins, is rich in anthocyanins, a class of flavonoids known for their antioxidant properties and potential health benefits.[1][2] Accurate and reliable quantification of the anthocyanin profile of **enocyanin** is crucial for quality control, product development, and research into its biological activities. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a powerful and widely used technique for the separation, identification, and quantification of individual anthocyanins in complex mixtures like **enocyanin**. [3][4][5] This application note provides a detailed protocol for the analysis of **enocyanin** using HPLC-DAD, including sample preparation, chromatographic conditions, and data analysis.

## Experimental Workflow



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Caption: Experimental workflow for **enocyanin** analysis by HPLC-DAD.

## Experimental Protocols

### 1. Sample Preparation: Extraction of Anthocyanins from Grape Skins

This protocol describes a common method for extracting anthocyanins from grape skins.

Materials:

- Grape skins (fresh or dried and powdered)
- Extraction solvent: Methanol/water/HCl (70:29.5:0.5, v/v/v)[6] or other acidified organic solvents like ethanol or acetone mixtures.[1][7][8]
- Centrifuge
- Rotary evaporator (optional)
- Vortex mixer
- 0.45 µm syringe filters

Procedure:

- Weigh approximately 1-2 grams of powdered grape skin into a centrifuge tube.
- Add 20-50 mL of the extraction solvent.
- Vortex the mixture thoroughly for 1-2 minutes.
- For enhanced extraction, ultrasonication for 15-30 minutes or maceration for 24-48 hours can be performed.[\[7\]](#)
- Centrifuge the mixture at 3000-5000 rpm for 10-15 minutes to pellet the solid material.
- Carefully decant the supernatant into a clean flask.
- The extraction process can be repeated on the pellet to ensure complete recovery of anthocyanins.
- The combined supernatants can be concentrated using a rotary evaporator if necessary.
- Prior to HPLC injection, filter the extract through a 0.45  $\mu\text{m}$  syringe filter to remove any particulate matter.[\[7\]](#)

## 2. HPLC-DAD Analysis

This protocol outlines the conditions for the chromatographic separation and detection of anthocyanins.

### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Diode-Array Detector (DAD)
- C18 reversed-phase column (e.g., 250 x 4.6 mm, 5  $\mu\text{m}$  particle size)[\[7\]](#)
- Autosampler

### Chromatographic Conditions:

- Mobile Phase A: 10% Formic acid in water (v/v)[\[7\]](#)

- Mobile Phase B: Water/Methanol/Formic acid (45:45:10, v/v/v)[7]
- Gradient Elution:
  - 0-25 min: 35% to 95% B
  - 25-30 min: Hold at 95% B
  - 30-35 min: 95% to 35% B
  - 35-40 min: Hold at 35% B (column re-equilibration)
- Flow Rate: 1.0 mL/min[7]
- Injection Volume: 20 µL[7]
- Column Temperature: Ambient or controlled at 25°C
- Detection Wavelength: 520 nm for anthocyanins.[1][2] A full spectral scan from 200-600 nm is recommended for peak identification and purity assessment.[7]

## Data Presentation

Table 1: Typical Anthocyanins Identified in **Enocyanin** and their Chromatographic Data.

Anthocyanin	Abbreviation	Typical Retention Time (min)	$\lambda_{\text{max}}$ (nm)
Delphinidin-3-O-glucoside	Dp-3-glc	~12.5	~520 nm
Cyanidin-3-O-glucoside	Cy-3-glc	~15.0	~520 nm
Petunidin-3-O-glucoside	Pt-3-glc	~16.8	~520 nm
Peonidin-3-O-glucoside	Pn-3-glc	~19.2	~520 nm
Malvidin-3-O-glucoside	Mv-3-glc	~20.5	~520 nm
Malvidin-3-O-(6-O-acetyl)-glucoside	Mv-3-acglc	~23.1	~520 nm
Malvidin-3-O-(6-O-p-coumaroyl)-glucoside	Mv-3-couglc	~25.8	~520 nm

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition.

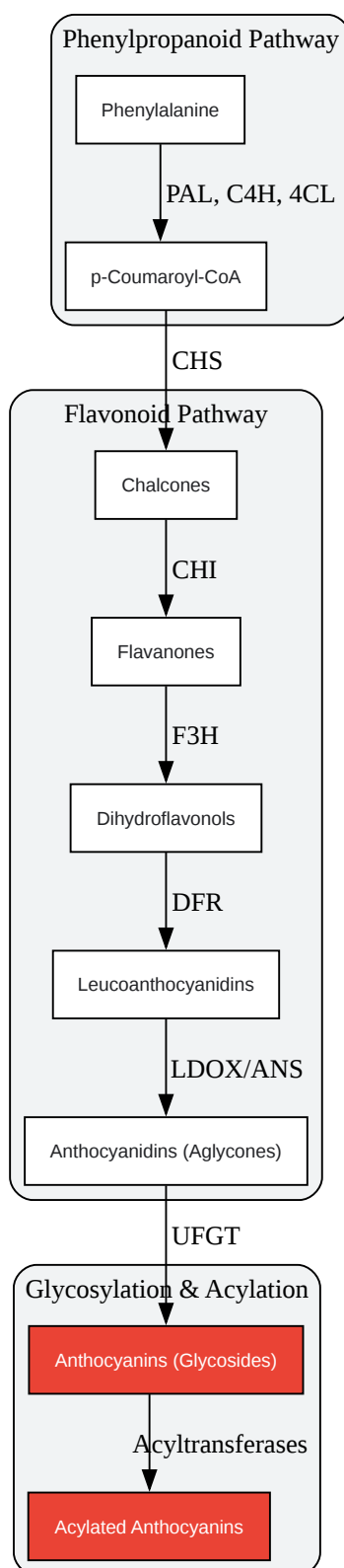
Table 2: Method Validation Parameters for HPLC-DAD Quantification of Anthocyanins.

Parameter	Typical Value Range
Linearity ( $r^2$ )	>0.995
Limit of Detection (LOD)	0.06 - 0.12 mg/kg
Limit of Quantification (LOQ)	0.20 - 0.60 mg/kg
Precision (RSD%)	< 5%
Accuracy (Recovery %)	90 - 110%

These values are indicative and should be determined for each specific laboratory setup and method.[\[3\]](#)

## Signaling Pathway (Illustrative)

While HPLC-DAD is an analytical technique and does not directly measure signaling pathways, the anthocyanins quantified are known to be involved in various biological processes. The following diagram illustrates a simplified overview of the flavonoid biosynthetic pathway leading to anthocyanin production.



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Caption: Simplified flavonoid biosynthetic pathway leading to anthocyanins.

## Conclusion

The HPLC-DAD method described in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of anthocyanins in **enocyanin**. The detailed protocols for sample preparation and chromatographic analysis, along with the provided data tables, offer a comprehensive guide for researchers, scientists, and drug development professionals. This methodology is essential for ensuring the quality and consistency of **enocyanin**-containing products and for advancing research into their potential health benefits.

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